molecular formula C3H5ClN2O B2892673 1H-pyrazol-4-ol hydrochloride CAS No. 1803591-08-3

1H-pyrazol-4-ol hydrochloride

Cat. No.: B2892673
CAS No.: 1803591-08-3
M. Wt: 120.54
InChI Key: UCVCMGIFKRFCPG-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-ol hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-4-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The resulting pyrazole intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form pyrazole-4,5-diol derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; often in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Pyrazole-4,5-diol derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazol-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties. It is also studied for its potential use in cancer therapy.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

1H-Pyrazol-4-ol hydrochloride can be compared with other pyrazole derivatives, such as:

    1H-Pyrazole: The parent compound, which lacks the hydroxyl group and hydrochloride salt form.

    3,5-Dimethyl-1H-pyrazole: A derivative with methyl groups at positions 3 and 5, known for its use in coordination chemistry.

    4-Nitro-1H-pyrazole: A nitro-substituted pyrazole with distinct electronic properties and reactivity.

Uniqueness: this compound is unique due to its hydroxyl group at position 4, which imparts specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

1H-pyrazol-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVCMGIFKRFCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-08-3
Record name 1H-pyrazol-4-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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